Suprifen is classified under the category of non-selective cyclooxygenase inhibitors, similar to other well-known NSAIDs like ibuprofen and naproxen. It is synthesized from amphetamine derivatives combined with profen structures, which enhances its therapeutic potential. The compound's synthesis and characterization have been explored in various studies, highlighting its efficacy and safety profile.
The synthesis of Suprifen typically involves the acylation of amphetamine derivatives with acid chlorides, a process known as the Schotten–Baumann method. This method allows for the formation of amide bonds, which are crucial in creating the final compound. The reaction conditions generally require an electromagnetic stirrer at room temperature, with triethylamine used as a hydrogen chloride acceptor to facilitate the reaction.
The following steps summarize the synthesis process:
The yields of synthesized compounds typically range from 85% to 95%, indicating efficient synthesis methods .
Suprifen's molecular structure features a combination of an amphetamine backbone with a profen moiety, which contributes to its pharmacological properties. The compound can be represented by the following structural formula:
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure through characteristic signals corresponding to different functional groups within the molecule. For example, signals for methyl groups appear in specific ppm ranges, allowing for precise identification of the compound's structure .
Suprifen undergoes various chemical reactions typical of amide compounds. Notably, it can participate in hydrolysis reactions under acidic or basic conditions, leading to the release of amphetamine and carboxylic acid derivatives. Mass spectrometry studies have shown distinct fragmentation patterns associated with Suprifen, revealing key pathways that include C-N bond cleavage and subsequent rearrangements .
The mechanism by which Suprifen exerts its pharmacological effects primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to decreased production of prostaglandins, which are mediators of inflammation and pain. The resultant reduction in prostaglandin levels alleviates symptoms associated with inflammatory conditions.
Pharmacological studies indicate that Suprifen demonstrates a dose-dependent response in reducing inflammation, supporting its use as an effective analgesic .
Suprifen exhibits several notable physical properties:
Chemical properties include stability under standard laboratory conditions, with susceptibility to hydrolysis under extreme pH environments .
Suprifen is primarily utilized in clinical settings for its anti-inflammatory and analgesic properties. Its applications extend to various medical conditions such as:
Research continues into novel formulations that enhance its bioavailability and therapeutic efficacy, including polymeric prodrugs that release Suprifen over extended periods .
Suprofen (C₁₄H₁₂O₃S, molar mass 260.31 g/mol) is a 2-arylpropionic acid derivative characterized by a thiophene carbonyl group attached to the phenyl ring at the para position. Its IUPAC name is (±)-2-[4-(2-thienylcarbonyl)phenyl]propanoic acid, reflecting the biphenyl-thiophene linkage and chiral center at the alpha carbon of the propanoic acid chain [7] [9]. Like ibuprofen and related NSAIDs, suprofen exists as a racemic mixture due to its asymmetric carbon, with no significant stereoselectivity reported for its biological activity [3] [7]. The electron-withdrawing thienyl ketone moiety distinguishes it from simpler propionic acid derivatives, potentially influencing its electronic distribution and receptor binding [9].
Table 1: Key Molecular Features of Suprofen
Property | Description |
---|---|
Molecular Formula | C₁₄H₁₂O₃S |
Molar Mass | 260.31 g/mol |
Chiral Centers | 1 (alpha carbon of propanoic acid chain) |
Stereochemistry | Racemic mixture |
Key Functional Groups | Carboxylic acid, ketone, thiophene ring, biphenyl linkage |
Structural Distinction | Thienyl ketone moiety at para position of phenyl ring |
Suprofen was developed by Janssen Pharmaceutica in the early 1970s. The compound was first patented in Germany in 1974 (DE2353357), which claimed a series of aroyl-substituted phenylacetic acid derivatives with anti-inflammatory properties [7] [9]. Initially investigated for oral administration as a general analgesic and anti-inflammatory agent, clinical use was later restricted due to emerging renal safety concerns, particularly a syndrome termed "suprofen-associated flank pain" [2] [7]. This led to a strategic repositioning of suprofen exclusively for topical ophthalmic applications in the 1980s. The ophthalmic formulation (1% solution, trade name Profenal) was specifically developed for preventing intraoperative miosis (pupil constriction) during cataract surgery by inhibiting surgically induced prostaglandin synthesis in the anterior chamber [2]. Despite initial approvals, ophthalmic suprofen was discontinued in the US market, though exact dates and regulatory details remain undisclosed in available literature [7].
Table 2: Historical Milestones in Suprofen Development
Year | Event |
---|---|
1974 | German patent DE2353357 filed by Janssen Pharmaceutica |
1980s | Initial oral formulations marketed for general analgesia |
Mid-1980s | Withdrawal of oral formulations due to renal adverse effects |
Late 1980s | Repositioning as ophthalmic solution (1% Profenal) for surgical miosis |
1990s | Discontinuation of ophthalmic formulation in key markets (e.g., US) |
Suprofen belongs to the propionic acid class of NSAIDs, sharing the core α-methylphenylacetic acid structure with ibuprofen (C₁₃H₁₈O₂), naproxen, and ketoprofen. Its classification relies on three structural and functional characteristics:
Structurally, suprofen bridges conventional propionic acids (e.g., ibuprofen) and aryl ketone-containing NSAIDs (e.g., ketoprofen). Its thiophene ring introduces heterocyclic diversity, potentially optimizing spatial orientation within the COX active site. However, this modification did not translate to clinical superiority, contributing to its niche application history [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7